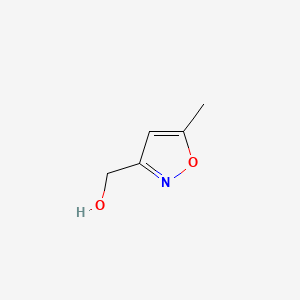

3-Hydroxymethyl-5-methylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYHWQQHEWDJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371447 | |

| Record name | (5-methylisoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-33-7 | |

| Record name | (5-methylisoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-METHYL-3-ISOXAZOLYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Isoxazole Scaffolds in Chemical Biology and Organic Synthesis Research

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structural motif in the realms of chemical biology and organic synthesis. nih.gov Its prevalence in a wide array of biologically active compounds underscores its importance to medicinal chemists. biolmolchem.com Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. biolmolchem.com The inclusion of an isoxazole ring can favorably modify a molecule's physicochemical properties, which is a crucial aspect of drug design. biolmolchem.com

From a synthetic standpoint, isoxazoles are versatile intermediates. The relatively weak N-O bond within the ring can be cleaved under specific conditions, allowing for the transformation of the isoxazole into other functional groups and heterocyclic systems. This reactivity makes them powerful tools in diversity-oriented synthesis, enabling the creation of libraries of compounds for biological screening. nih.gov The synthesis of the isoxazole ring itself is well-established, with common methods including the [3+2] cycloaddition between a nitrile oxide and an alkyne, or the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.govbiolmolchem.com This accessibility has further cemented the isoxazole scaffold as a cornerstone in the development of novel therapeutic agents and functional materials. nih.gov

Significance of the Hydroxymethyl Functional Group Within Heterocyclic Systems

The hydroxymethyl group (–CH₂OH) is a simple yet profoundly significant functional group in the chemistry of heterocyclic systems. As a primary alcohol, its presence introduces a site for hydrogen bonding, which can critically influence a molecule's conformation, solubility, and interactions with biological targets like proteins and enzymes. The ability of the –CH₂OH group to act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs) is fundamental to its role in molecular recognition.

Furthermore, the hydroxymethyl group is a key synthetic handle, serving as a precursor for a multitude of other functional groups. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or transformed into an ether or ester. This chemical versatility allows chemists to elaborate upon a heterocyclic core, systematically modifying a molecule's structure to probe structure-activity relationships (SAR). In the context of drug discovery, this iterative process is essential for optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. mdpi.comrsc.org The strategic placement of a hydroxymethyl group on a heterocycle like isoxazole (B147169) provides a direct vector for chemical diversification.

Overview of Research Trajectories for 5 Methylisoxazol 3 Yl Methanol

Direct Synthesis Routes to (5-Methylisoxazol-3-yl)methanol

The direct synthesis of (5-Methylisoxazol-3-yl)methanol can be achieved through several strategic pathways. One of the most common methods involves the [3+2] cycloaddition reaction. This process typically utilizes a nitrile oxide, generated in situ from an aldoxime, which then reacts with an appropriately substituted alkyne. For the synthesis of isoxazole-3-yl methanols, propargyl alcohol is the key dipolarophile. In a related synthesis, (3-para-tolyl-isoxazol-5-yl)methanol was prepared by first converting 4-methylbenzaldehyde (B123495) to its corresponding oxime using hydroxylamine (B1172632) hydrochloride. biolmolchem.com The oxime is then treated with an agent like sodium hypochlorite (B82951) to generate the nitrile oxide, which immediately undergoes a cycloaddition reaction with propargyl alcohol to yield the target methanol (B129727) derivative. biolmolchem.combiolmolchem.com

Another direct route involves the reduction of a pre-formed isoxazole containing a carboxylic acid or ester at the 3-position. For instance, 5-methylisoxazole-3-carboxylic acid or its esters can be reduced to the corresponding primary alcohol. The reduction of esters to alcohols is a standard transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov This approach is advantageous when the corresponding carboxylic acid or ester is readily available.

Precursor Synthesis for the Isoxazole Ring System with a Methyl Substituent

The formation of the core 5-methylisoxazole ring is a critical step that relies on the condensation of hydroxylamine with a suitable 1,3-dielectrophile. The specific nature of this precursor dictates the substitution pattern of the resulting isoxazole.

A widely used method involves the reaction of hydroxylamine hydrochloride with ethyl acetoacetate. orientjchem.org This one-pot, three-component synthesis can be catalyzed by acids like citric acid in an aqueous medium, providing an environmentally friendly route to isoxazolone derivatives which can be further modified. orientjchem.org

An alternative and efficient pathway starts with more fundamental materials. Acetonitrile (B52724) can be reacted with a metal base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a nucleophilic anion. google.com This anion then reacts with ethyl acetate (B1210297) to produce acetoacetonitrile. The acetoacetonitrile is a key intermediate which can subsequently undergo a cyclization reaction with hydroxylamine hydrochloride under basic conditions to form the 3-amino-5-methylisoxazole. google.com While the product here is an amine rather than a methanol, this route highlights a fundamental strategy for constructing the 5-methylisoxazole core from basic starting materials. The amino group can later be chemically transformed if necessary.

Table 1: Comparison of Precursors for 5-Methylisoxazole Ring Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Citric Acid / H₂O | 3-Methyl-isoxazol-5(4H)-one | orientjchem.org |

| Acetoacetonitrile | Hydroxylamine Hydrochloride | Potassium Carbonate / Heat | 3-Amino-5-methylisoxazole | google.com |

| Aldoxime | Propargyl Alcohol | Sodium Hypochlorite | 3-Substituted-isoxazol-5-yl-methanol | biolmolchem.combiolmolchem.com |

Derivatization Strategies via the Hydroxymethyl Group of (5-Methylisoxazol-3-yl)methanol

The hydroxymethyl group at the 3-position of the isoxazole ring is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The primary alcohol of (5-Methylisoxazol-3-yl)methanol can be readily converted into esters through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). A convenient and widely applicable method for esterification involves reacting the alcohol with a carboxylic acid in the presence of a coupling agent or an acid catalyst. A particularly mild and efficient procedure for preparing methyl esters from carboxylic acids uses trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.com By analogy, (5-Methylisoxazol-3-yl)methanol can act as the alcohol component in this type of reaction with various carboxylic acids to yield the corresponding esters. The reaction generally proceeds to completion and allows for simple workup, often just requiring the evaporation of the solvent and excess reagent. mdpi.com The steric hindrance of the carboxylic acid can influence reaction rates, with larger, bulkier acids potentially requiring longer reaction times or catalysts to achieve high conversion. researchgate.net

Oxidation of the primary alcohol function opens up access to other important functional groups, namely aldehydes and carboxylic acids. The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents can selectively convert the alcohol to the corresponding aldehyde, 5-methylisoxazole-3-carbaldehyde. This transformation is valuable as the aldehyde can then participate in a range of subsequent reactions, such as Wittig reactions to form alkenes. nih.gov Stronger oxidation conditions will convert the primary alcohol directly to 5-methylisoxazole-3-carboxylic acid.

Table 2: Reagents for Oxidation of (5-Methylisoxazol-3-yl)methanol

| Reagent | Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidation, stops at the aldehyde stage. |

| Dess-Martin periodinane (DMP) | Aldehyde | Mild conditions, avoids acidic or basic media. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde | Low-temperature reaction, good for sensitive substrates. |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Strong oxidant, requires careful control. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Strong, acidic oxidant. |

The hydroxyl group itself is a poor leaving group for nucleophilic substitution. Therefore, it must first be activated by converting it into a better leaving group, such as a tosylate, mesylate, or halide. For example, the alcohol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to form a mesylate. nih.gov This mesylated intermediate is highly susceptible to displacement by a wide variety of nucleophiles. This two-step sequence allows for the introduction of diverse functionalities, including amines, azides, thiols, and ethers, at the methylene (B1212753) position. nih.gov

Table 3: Nucleophilic Substitution Reactions of Activated (5-Methylisoxazol-3-yl)methanol

| Activating Agent | Nucleophile | Product Functional Group | Reference |

|---|---|---|---|

| Methanesulfonyl anhydride | Substituted Aniline (B41778) | Secondary Amine | nih.gov |

| Triphenylphosphine / DIAD (Mitsunobu) | Hydroxybenzoate | Ether | nih.gov |

| Triphenylphosphine / DIAD (Mitsunobu) | Mercaptobenzoate | Thioether | nih.gov |

| Thionyl Chloride (SOCl₂) | Chloride ion (from reagent) | Alkyl Chloride | - |

| Sodium Azide (NaN₃) | Azide ion | Azide | - |

Synthesis of Complex Architectures Incorporating the (5-Methylisoxazol-3-yl) Moiety

The synthetic utility of (5-Methylisoxazol-3-yl)methanol is fully realized when it is used as a scaffold to build larger, more complex molecules. The derivatization strategies discussed previously are key to this process. For instance, structure-activity relationship studies have utilized this core to synthesize a library of trisubstituted isoxazoles. nih.gov

In one such synthetic campaign, the alcohol was converted to a mesylate and displaced with an aniline derivative to forge a C-N bond, creating an amine linkage. nih.gov Alternatively, the Mitsunobu reaction was employed to create ether and thioether linkages by reacting the alcohol with hydroxy- or mercaptobenzoate nucleophiles, respectively. nih.gov Furthermore, the alcohol was oxidized to an aldehyde, which then served as an electrophile in a Wittig reaction to introduce a carbon-carbon double bond, linking the isoxazole moiety to another aromatic system via an alkene bridge. nih.gov These examples demonstrate how the functional handle of (5-Methylisoxazol-3-yl)methanol provides multiple avenues for constructing complex and functionally diverse molecules.

Construction of Sulfonamide Derivatives Utilizing the Isoxazole Nucleus

The synthesis of sulfonamide derivatives incorporating the isoxazole moiety is a significant area of research. One common starting material for these syntheses is sulfamethoxazole (B1682508), which already contains the 5-methylisoxazol-3-yl core linked to a sulfonamide group. who.int

A variety of novel sulfonamide derivatives can be prepared from 3,5-dimethylisoxazole. Key steps in this process involve the generation of 3,5-dimethylisoxazole-4-sulfonamides, which can then be reacted with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. researchgate.netresearchgate.net This approach leads to the formation of new aryl/heteroaryl- and aminovinyl-substituted derivatives of the isoxazole heterocycle. researchgate.netresearchgate.net

Another synthetic route involves the treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate (B1207046) in dry 1,4-dioxane (B91453) at reflux temperature, in the presence of triethylamine, to produce novel hybrid sulfonamide carbamates. scispace.com For instance, Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]carbamothioyl)-carbamate has been synthesized through this method. scispace.com

Furthermore, new sulfamethoxazole derivatives bearing different heterocyclic rings have been synthesized. For example, 4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzene sulfonamide can be prepared by reacting p-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide (sulfamethoxazole) with triethylorthoformate and malononitrile (B47326) in the presence of acetic acid and methanol. who.int This intermediate can then be used to construct other heterocyclic systems, such as pyrazole (B372694) and dihydropyrimidine (B8664642) derivatives. who.int

Table 1: Examples of Synthesized Sulfonamide Derivatives

| Starting Material | Reagents | Product | Reference |

| 3,5-Dimethylisoxazole | 1. Chlorosulfonic acid 2. Amine/Aldehyde | 5-Substituted-3-methylisoxazole-4-sulfonamides | researchgate.netresearchgate.net |

| N-substituted 4-isothiocyanatophenyl sulfonamides | Ethyl carbamate, triethylamine | Hybrid sulfonamide carbamates | scispace.com |

| p-Amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide | Triethylorthoformate, malononitrile, acetic acid | 4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzene sulfonamide | who.int |

Multicomponent Reactions (MCRs) Involving (5-Methylisoxazol-3-yl)methanol Scaffolds (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. scielo.brmdpi.com The Ugi reaction is a prominent example of an MCR. nih.gov

While direct involvement of (5-Methylisoxazol-3-yl)methanol in Ugi reactions is not extensively detailed in the provided results, the isoxazole scaffold, in general, is utilized in MCRs to generate diverse heterocyclic compounds. scielo.brresearchgate.net For instance, isoxazole-5(4H)-ones can be synthesized via a multicomponent reaction catalyzed by an acidic ionic liquid, with yields ranging from 20-96%. scielo.br The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a one-pot multicomponent reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net

The Ugi four-component reaction (Ugi-4CR) has been employed to create natural product-like molecules using plant extracts as substrates. nih.gov This highlights the potential for incorporating isoxazole-containing components into such reactions to generate novel hybrid molecules. nih.gov

The synthesis of various heterocyclic systems often relies on MCRs. For example, 5-amino-isoxazole-4-carbonitriles have been synthesized in good yields through a multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. nih.gov

Table 2: Examples of Multicomponent Reactions for Isoxazole Derivatives

| Reaction Type | Reactants | Product | Catalyst/Solvent | Reference |

| Isoxazol-5(4H)-one synthesis | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Lipase/Water | researchgate.net |

| Isoxazol-5(4H)-one synthesis | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | Isoxazol-5(4H)-ones | Acidic ionic liquid | scielo.br |

| 5-Amino-isoxazole-4-carbonitrile synthesis | Malononitrile, Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes | 5-Amino-isoxazole-4-carbonitriles | K2CO3/Glycerol | nih.gov |

Glycosylation Studies with Isoxazole-Substituted Thio-compounds

Information specifically detailing glycosylation studies with (5-Methylisoxazol-3-yl)methanol or its direct thio-analogs is not prevalent in the provided search results. However, related research on the synthesis of isoxazole-containing compounds with sulfur linkages provides a basis for potential glycosylation precursors. For example, the reaction of [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol has been reported, indicating the synthesis of isoxazole derivatives containing a thiophene (B33073) moiety. nih.gov Such compounds, possessing a hydroxyl group, could potentially undergo glycosylation reactions.

Formation of Azodye and Diazo Dye Compounds

The isoxazole nucleus, particularly when functionalized with an amino group, is a key component in the synthesis of azo and diazo dyes. The general method for preparing azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govnih.gov

Specifically, derivatives of sulfamethoxazole, which contains the 5-methylisoxazol-3-yl group, are used to create a series of azo dyes. arkajainuniversity.ac.in The process involves the diazotization of sulfamethoxazole and subsequent coupling with various phenolic and enolic compounds. arkajainuniversity.ac.in This has led to the synthesis of compounds like 4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulfonamide and 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulfonamide. arkajainuniversity.ac.in

Another example is the preparation of amino {4-hydroxy-3-[(E)-{4-[(5-methylisoxazol-3-yl) sulfamoyl] phenyl} diazenyl] phenyl} acetic acid and its corresponding diazo dye. bohrium.com These are synthesized from sulfamethoxazole, demonstrating the utility of the (5-methylisoxazol-3-yl)sulfamoyl phenyl moiety in dye formation. bohrium.com

Table 3: Examples of Azo Dyes Derived from Isoxazole Compounds

| Isoxazole Precursor | Coupling Component | Product | Reference |

| Diazotized Sulfamethoxazole | 2-Naphthol | 4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulfonamide | arkajainuniversity.ac.in |

| Diazotized Sulfamethoxazole | 4-Hydroxycoumarin | 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulfonamide | arkajainuniversity.ac.in |

| Sulfamethoxazole derivative | L-Tyrosine | amino {4-hydroxy-3-[( E )-{4-[(5-methylisoxazol-3-yl) sulfamoyl] phenyl} diazenyl] phenyl} acetic acid | bohrium.com |

Synthesis of Other Heterocyclic Compounds incorporating the Isoxazole Moiety

The (5-Methylisoxazol-3-yl)methanol scaffold and its derivatives serve as building blocks for the synthesis of a variety of other heterocyclic systems. The inherent reactivity of the isoxazole ring and its substituents allows for diverse chemical transformations. rsc.org

One approach involves using derivatives of sulfamethoxazole to create more complex heterocyclic structures. For instance, 4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzene sulfonamide can be reacted with phenyl hydrazine (B178648) to form a pyrazole derivative or with aryl isothiocyanates to yield dihydropyrimidine derivatives. who.int

Furthermore, 3-amino-5-methylisoxazole can be used in heterocyclization reactions with pyruvic acid derivatives to selectively synthesize furanones and pyrrolones. researchgate.net However, multicomponent condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and pyruvic acid has been found to be less effective. researchgate.net

The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol itself involves a [3+2] cycloaddition reaction. biolmolchem.combiolmolchem.com This is achieved by converting 4-methylbenzaldehyde to 4-methylbenzaldoxime, which then undergoes a cyclization reaction with propargyl alcohol in the presence of sodium hypochlorite. biolmolchem.combiolmolchem.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (5-Methylisoxazol-3-yl)methanol, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR spectroscopy for (5-Methylisoxazol-3-yl)methanol and its derivatives provides characteristic signals for the methyl, methanolic, and isoxazole ring protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. In a typical deuterated solvent like DMSO-d₆, the protons of the methyl group on the isoxazole ring are expected to appear as a singlet at approximately δ 2.20 ppm. nih.gov The methylene protons of the methanol group (-CH₂OH) would likely present as a doublet, coupled to the hydroxyl proton, while the hydroxyl proton itself would appear as a triplet. The proton on the isoxazole ring typically resonates further downfield. nih.govresearchgate.net The exact chemical shifts and coupling constants can vary depending on the solvent and any substituents on the molecule. unn.edu.ng

Table 1: Predicted ¹H NMR Data for (5-Methylisoxazol-3-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (isoxazole) | ~2.20 | Singlet |

| -CH₂OH | ~4.50 | Singlet (or Doublet) |

| -OH | Variable | Singlet (or Triplet) |

| C4-H (isoxazole) | ~6.20 | Singlet |

Note: Predicted values are based on data from related isoxazole structures and are subject to variation based on solvent and experimental conditions. nih.govutsouthwestern.edupitt.edusigmaaldrich.comcarlroth.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of (5-Methylisoxazol-3-yl)methanol. The carbon atoms of the isoxazole ring resonate at distinct downfield positions due to their heteroaromatic nature. The methyl carbon appears at a characteristic upfield position, while the methylene carbon of the methanol group is also readily identifiable. For a derivative, 5-amino-N′-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-3-methyl-1,2-oxazole-4-carbohydrazide, the methyl carbon of the isoxazole ring was observed at δ 11.53 ppm. nih.gov The carbons of the isoxazole ring in derivatives are typically found in the range of δ 86-176 ppm. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Data for (5-Methylisoxazol-3-yl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (isoxazole) | ~12 |

| -CH₂OH | ~55-60 |

| C4 (isoxazole) | ~100-105 |

| C5 (isoxazole) | ~168-172 |

| C3 (isoxazole) | ~158-162 |

Note: Predicted values are based on data from related isoxazole structures and are subject to variation based on solvent and experimental conditions. nih.govresearchgate.netresearchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of (5-Methylisoxazol-3-yl)methanol, which has a molecular weight of 113.12 g/mol . calpaclab.com In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak ([M]⁺) at m/z 113. The fragmentation pattern provides structural information. Common fragmentation pathways for alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or a water molecule (M-18). libretexts.orgwhitman.edu For (5-Methylisoxazol-3-yl)methanol, cleavage of the C-C bond between the isoxazole ring and the methanol group can also occur. The presence of the stable isoxazole ring may lead to a prominent fragment corresponding to the isoxazolylmethyl cation or the isoxazole ring itself. chemguide.co.uknih.gov The fragmentation of methanol itself shows a prominent base peak at m/z 31, corresponding to [CH₂OH]⁺. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of (5-Methylisoxazol-3-yl)methanol

| m/z | Predicted Fragment | Fragmentation Pathway |

| 113 | [C₅H₇NO₂]⁺ | Molecular Ion |

| 112 | [C₅H₆NO₂]⁺ | Loss of H• |

| 96 | [C₅H₆NO]⁺ | Loss of OH• |

| 95 | [C₅H₅NO]⁺ | Loss of H₂O |

| 82 | [C₄H₄NO]⁺ | Cleavage and rearrangement |

Note: Predicted fragmentation is based on general principles of mass spectrometry for alcohols and heterocyclic compounds. libretexts.orgwhitman.educhemguide.co.uknih.govdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in (5-Methylisoxazol-3-yl)methanol. The spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, which is often broadened by hydrogen bonding. docbrown.info The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. vscht.cz The C=N stretching vibration within the isoxazole ring typically appears around 1630 cm⁻¹. Other characteristic peaks for the isoxazole ring, such as C=C stretching and ring vibrations, are also expected in the fingerprint region (1600-1000 cm⁻¹). rsc.org The C-O stretching vibration of the primary alcohol will be visible in the 1075-1000 cm⁻¹ range. docbrown.info

Table 4: Characteristic IR Absorption Bands for (5-Methylisoxazol-3-yl)methanol

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |

| O-H | 3400-3200 (broad) | Stretching |

| C-H (sp³) | 3000-2850 | Stretching |

| C=N (isoxazole) | ~1630 | Stretching |

| C=C (isoxazole) | ~1500-1400 | Stretching |

| C-O | 1075-1000 | Stretching |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and sample state. docbrown.infovscht.czrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within (5-Methylisoxazol-3-yl)methanol. The isoxazole ring is a chromophore that absorbs UV radiation. The expected electronic transitions are n → π* and π → π*. A study on a related derivative, 4-[N-(5-methyl isoxazol-3-yl)benzene sulfoamide azo]-1-naphthol, showed absorption maxima that were dependent on the solvent, indicating the sensitivity of the electronic structure to the environment. researchgate.net For (5-Methylisoxazol-3-yl)methanol, the primary absorption is expected in the UV region, likely below 300 nm. The λ(max) can be influenced by solvent polarity and the presence of any additional chromophores or auxochromes in derivatives. chemscene.comresearchgate.net

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation and purity assessment of (5-Methylisoxazol-3-yl)methanol and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions and assessing the purity of isoxazole derivatives. nih.govrasayanjournal.co.in Silica (B1680970) gel plates are commonly used as the stationary phase, with a variety of solvent systems (mobile phases) such as chloroform (B151607)/methanol or ethyl acetate/chloroform mixtures employed to achieve separation. nih.govrasayanjournal.co.in Visualization can be achieved under UV light or with staining reagents. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for the analysis and purification of isoxazole compounds. Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of mixtures of water or buffer with organic modifiers like acetonitrile or methanol. researchgate.netsymbiosisonlinepublishing.com A method for the analysis of the related compound Hymexazol (3-Hydroxy-5-methylisoxazole) utilized a Primesep 100 mixed-mode column. sielc.com HPLC methods can be validated to ensure they are specific, precise, and robust for the intended analysis. symbiosisonlinepublishing.com The purity of derivatives like 3-amino-5-methylisoxazole has been determined to be high (e.g., 98.8%) using HPLC. google.com

Supercritical Fluid Chromatography (SFC): For chiral derivatives of isoxazoles, SFC has been demonstrated as an effective technique for enantiomeric separation. This method offers advantages over liquid chromatography in some cases.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of (5-Methylisoxazol-3-yl)methanol and its derivatives. Reversed-phase (RP) HPLC methods are commonly employed for the analysis of isoxazole compounds. sielc.com

A typical RP-HPLC method for isoxazole analysis utilizes a C18 column, such as a Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm), with a gradient elution system. vedomostincesmp.ru The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution containing an acid, such as formic acid or phosphoric acid. sielc.comvedomostincesmp.ru For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are preferred over phosphoric acid. sielc.com

This chromatographic technique is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies to determine the concentration of the compounds and their metabolites in biological samples like blood. sielc.comvedomostincesmp.ru For instance, an HPLC-MS/MS method was developed for the quantitative determination of an isoxazole derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), and its metabolites in rat and rabbit blood. vedomostincesmp.ru This method demonstrated high sensitivity with analytical ranges of 20–20000 ng/mL for TFISA, 2–2000 ng/mL for its N-hydroxy metabolite, and 0.1–100.0 ng/mL for the N-acetyl metabolite. vedomostincesmp.ru

The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation of isoxazole derivatives. The Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has also been used for the separation of isoxazole. sielc.com

Table 1: Exemplary HPLC Conditions for Isoxazole Derivative Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) vedomostincesmp.ru | Newcrom R1 sielc.com |

| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol vedomostincesmp.ru | Acetonitrile, water, and phosphoric acid sielc.com |

| Detection | Tandem Mass Spectrometry (MS/MS) vedomostincesmp.ru | UV or MS sielc.com |

| Application | Pharmacokinetic study in blood samples vedomostincesmp.ru | Analytical separation and impurity isolation sielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of reactions involving (5-Methylisoxazol-3-yl)methanol and its derivatives, as well as for preliminary purity checks of the synthesized compounds. researchgate.net Silica gel plates, often with a fluorescent indicator (F-254), are commonly used as the stationary phase. researchgate.netacs.org

The choice of the mobile phase, or eluent, is crucial for achieving good separation of the compounds on the TLC plate. A common eluent system for isoxazole derivatives is a mixture of chloroform and methanol, for example, in a 9:1 ratio. rasayanjournal.co.in The positions of the separated compounds on the TLC plate are visualized under UV light at 254 nm, where aromatic compounds like isoxazoles typically appear as dark spots. researchgate.net Alternatively, visualization can be achieved using various staining reagents. Iodine vapor is a common universal stain. researchgate.net For compounds with specific functional groups, such as the amine group in muscimol, amine-sensitive reagents like p-Dimethylaminobenzaldehyde (Ehrlich's reagent) can be used. researchgate.net

In the synthesis of isoxazole derivatives, TLC is instrumental in confirming the completion of a reaction by observing the disappearance of starting material spots and the appearance of a new spot corresponding to the product. acs.orgnih.gov For instance, during the synthesis of A-ring-fused isoxazole analogues from α,β-unsaturated ketoxime intermediates, the reaction progress was monitored by TLC, which showed two new spots corresponding to the (Z)- and (E)-isomers of the product. nih.gov

Column Chromatography for Purification

Column chromatography is an essential purification technique for isolating (5-Methylisoxazol-3-yl)methanol and its derivatives from reaction mixtures. nih.gov Silica gel is the most commonly used stationary phase for the column. nih.govrsc.orgnih.govjppres.com

The selection of the eluent system is critical for effective separation. The polarity of the eluent is typically adjusted to control the elution rate of the compounds from the column. A gradient of solvents with increasing polarity is often employed. Common solvent systems include mixtures of petroleum ether and ethyl acetate, or dichloromethane (B109758) and methanol. rsc.orgnih.gov For instance, in the purification of (3-phenylisoxazol-5-yl)methanol, a silica-gel column was eluted with a mixture of petroleum ether and ethyl acetate in a 3:1 ratio by volume. nih.gov In another example, the purification of a product was achieved using silica gel column chromatography with a gradient of 10-25% ethyl acetate in n-heptane. nih.gov

In some synthetic procedures, the purification of isoxazole derivatives can be simplified, avoiding traditional column chromatography. For example, a "group-assisted-purification" chemistry process has been reported where pure products were obtained by simple suction filtration without the need for column chromatography or recrystallization. nih.govresearchgate.net However, for many syntheses, particularly those involving complex mixtures, column chromatography remains a crucial step to obtain the desired compound in high purity. rsc.orgnih.gov

Table 2: Common Solvent Systems for Column Chromatography of Isoxazole Derivatives

| Solvent System | Application Example |

| Petroleum Ether / Ethyl Acetate nih.gov | Purification of (3-phenylisoxazol-5-yl)methanol nih.gov |

| Dichloromethane / Methanol rsc.org | Purification of a synthetic intermediate rsc.org |

| n-Heptane / Ethyl Acetate nih.gov | Purification of (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl) Methanol nih.gov |

| Chloroform rasayanjournal.co.in | Purification of 3,5-disubstituted isoxazoles rasayanjournal.co.in |

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of (5-Methylisoxazol-3-yl)methanol or its derivatives. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity. rasayanjournal.co.insemanticscholar.orgresearchgate.net

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure of the compound. For example, in the characterization of novel isoxazole derivatives, the elemental analysis results were found to be in good agreement with the calculated values, supporting the proposed structures. researchgate.netresearchgate.net Similarly, for metal complexes of isoxazole-derived Schiff bases, elemental analysis helps to establish the metal-to-ligand stoichiometry. bendola.comjocpr.com

Table 3: Example of Elemental Analysis Data for an Isoxazole Derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | C | 68.76 | 68.71 | researchgate.net |

| H | 4.33 | 4.29 | researchgate.net | |

| N | 4.01 | 3.96 | researchgate.net | |

| N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | C | 60.93 | 61.12 | bendola.com |

| H | 4.72 | 4.70 | bendola.com | |

| N | 21.86 | 21.83 | bendola.com |

The data is typically collected using a CHN analyzer. nih.gov The consistent results from elemental analysis, in conjunction with spectroscopic data, provide a comprehensive characterization of the synthesized (5-Methylisoxazol-3-yl)methanol derivatives and their complexes.

Specialized Analytical Determinations for Derivatives

pH Effect Studies and Ionization Constant (pKa) Determinations

The study of pH effects and the determination of the ionization constant (pKa) are important for understanding the acid-base properties of derivatives of (5-Methylisoxazol-3-yl)methanol, particularly those that can ionize. rasayanjournal.co.innih.govresearchgate.net The pKa value indicates the strength of an acid and is crucial for predicting the charge state of a molecule at a given pH, which in turn influences its solubility, reactivity, and biological activity.

Potentiometric titration is a common method used to determine the pKa values of isoxazole derivatives. This involves titrating a solution of the compound with a standard acid or base and monitoring the pH changes. The pKa can then be calculated from the titration curve using methods like the Irving and Rossotti method. The pKa values of isoxazoles are influenced by the nature and position of substituents on the isoxazole ring and any attached phenyl groups. For example, electron-withdrawing groups like chloro substituents tend to decrease the pKa value (increase acidity), while electron-donating groups like methyl or methoxy (B1213986) groups tend to increase the pKa value (decrease acidity).

The dielectric constant of the solvent mixture also affects the pKa values. Studies have been conducted in various aquo-organic mixtures to understand these effects. Capillary electrophoresis has also been utilized as a precise method for measuring the pKa of N-imidazole derivatives, which can be applicable to isoxazole derivatives as well. nih.gov

Table 4: Ionization Constants (pKa) of Various Substituted Isoxazoles

| Compound | pKa | Conditions | Reference |

| 3-(2'-hydroxy-5'-chlorophenyl)-5-phenylisoxazole (OHCPPI) | 9.40 | Not specified | |

| 3-(2'-hydroxyphenyl)-5-(p-chlorophenyl)isoxazole (OHPCPI) | 9.80 | Not specified | |

| 3-(2'-hydroxyphenyl)-5-phenylisoxazole (OHPPI) | 10.25 | Not specified | |

| 3-(2'-hydroxyphenyl)-5-(p-methoxyphenyl)isoxazole (OHPMPI) | 10.30 | Not specified | |

| 3-(2'-hydroxy-5'-methylphenyl)-5-phenylisoxazole (OHMPPI) | 10.70 | Not specified |

Molar Conductivity Measurements for Complex Characterization

Molar conductivity measurements are a valuable tool for characterizing metal complexes of (5-Methylisoxazol-3-yl)methanol derivatives. This technique helps to determine the electrolytic nature of the complexes in solution, indicating whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. vedomostincesmp.ru

The molar conductivity of a complex is measured in a suitable solvent, typically at a concentration of 10⁻³ M. The choice of solvent is important, and common solvents include DMSO, DMF, methanol, and ethanol. semanticscholar.orgjocpr.comresearchgate.net The measured molar conductivity value is then compared to established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, 1:3 electrolytes) in that particular solvent.

For many synthesized metal complexes of isoxazole-derived Schiff bases, the molar conductivity values are found to be low, indicating their non-electrolytic nature. jocpr.comresearchgate.net This suggests that the anions (e.g., chloride, nitrate) are directly coordinated to the central metal ion. For example, the molar conductance values for some metal complexes in DMSO were in the range of 15-18 ohm⁻¹ cm² mol⁻¹, confirming their non-electrolytic character. researchgate.net In contrast, higher molar conductivity values would suggest that the anions are not part of the coordination sphere and the complex is ionic. researchgate.net

Table 5: Molar Conductivity Data for Metal Complexes of Isoxazole Derivatives

| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

| [Cu(L)₂(H₂O)₂] | DMSO | Low | Non-electrolyte | jocpr.com |

| [Ni(L)₂(H₂O)₂] | DMSO | Low | Non-electrolyte | jocpr.com |

| [Co(L)₂(H₂O)₂] | DMSO | Low | Non-electrolyte | jocpr.com |

| [Zn(L)₂(H₂O)₂] | DMSO | Low | Non-electrolyte | jocpr.com |

| Metal Complexes | DMSO | 15-18 | Non-electrolyte | researchgate.net |

Advanced Computational and Theoretical Investigations of 5 Methylisoxazol 3 Yl Methanol Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of molecules are pivotal in determining their reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. lupinepublishers.com This increased reactivity can be advantageous in the design of new therapeutic agents. For instance, in a study of metronidazole (B1676534) and its derivatives, a smaller HOMO-LUMO gap was correlated with higher chemical reactivity. lupinepublishers.com Similarly, for a sulfonamide Schiff base derivative containing a (5-methylisoxazol-3-yl) moiety, a lower band gap value indicated higher reactivity. researchgate.net Theoretical studies on various organic molecules have consistently shown that a smaller HOMO-LUMO energy gap is associated with high chemical reactivity, biological activity, and polarizability. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Chemical Reactivity

| Compound/Derivative Class | HOMO-LUMO Energy Gap (eV) | Implied Chemical Reactivity |

| Metronidazole | 4.6124 | Reference Reactivity |

| Metronidazole Derivative (M3) | 4.1783 | Higher Reactivity |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.08657 | High Reactivity |

| Sulfonamide Schiff base of (5-methylisoxazol-3-yl) | Lower than reference | Higher Reactivity |

Data sourced from computational studies on various heterocyclic compounds. researchgate.netnih.govlupinepublishers.com

Conformational Analysis and Torsion Angles

Conformational analysis is essential for understanding the three-dimensional structure of molecules and their flexibility, which in turn influences their biological activity. ekb.eg DFT calculations are frequently used to study the potential energy surface (PES) of molecules by systematically rotating specific bonds and calculating the corresponding energy changes. ekb.egekb.eg This allows for the identification of stable conformers and the energy barriers between them. ekb.eg

Molecular Mechanics (MM2) and Internal Coordinate Mechanics (ICM) Simulations

Molecular mechanics methods offer a computationally less intensive alternative to quantum chemical calculations for studying large molecular systems. These methods are particularly useful for energy minimization and analyzing steric and van der Waals interactions.

Energy Minimization and Steric Energy Analysis

Energy minimization procedures are used to find the most stable conformation of a molecule, its lowest energy state. Molecular mechanics force fields, such as MM2, calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions. By adjusting the geometry of the molecule, the algorithm seeks to minimize this steric energy.

In the context of isoxazole (B147169) derivatives, these simulations can predict the most likely three-dimensional structures. For instance, docking studies on isoxazole derivatives with carbonic anhydrase involved optimizing the bond ordering and angles using the OPLS 2005 force field to prepare the molecules for interaction analysis. acs.org This initial optimization is crucial for obtaining meaningful results about binding affinity and interactions.

Van der Waals (VDW) Interactions

Van der Waals interactions are a key component of the non-bonded forces that govern molecular packing in crystals and ligand-protein binding. mdpi.com These interactions, though individually weak, can collectively have a significant impact on the stability of a molecular complex. nih.gov

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of molecules, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. rsc.org

In the crystal structure of [3-(4-Methylphenyl)isoxazol-5-yl]methanol, intermolecular O—H···N hydrogen bonds link the molecules into chains. researchgate.net The crystal packing is further stabilized by weaker C—H···O interactions and van der Waals forces. researchgate.net Similarly, for (3-phenylisoxazol-5-yl)methanol, intermolecular O—H···O hydrogen bonds create ribbons, with additional stabilization from weak C—H···O and C—H···N interactions. nih.gov

A derivative, 4-[(5-methyl-isoxazol-3-yl)amino-sulfon-yl]anilinium 3,5-di-nitro-salicylate, exhibits a three-dimensional framework formed by N-H···O, N-H···N, and C-H···O hydrogen bonds. nih.gov In another complex isoxazole derivative, 3-methyl-4-(3-methyl-isoxazol-5-yl)isoxazol-5(2H)-one monohydrate, molecules are interconnected through a water molecule by N–H···O and O–H···O hydrogen bonds, forming sheets that are linked by π–π interactions. researchgate.net These studies underscore the importance of hydrogen bonding and other non-covalent interactions in defining the supramolecular architecture of (5-Methylisoxazol-3-yl)methanol derivatives.

Table 2: Summary of Intermolecular Interactions in (5-Methylisoxazol-3-yl)methanol Derivatives

| Compound | Key Intermolecular Interactions |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | O—H···N hydrogen bonds, C—H···O interactions, van der Waals forces |

| (3-Phenylisoxazol-5-yl)methanol | O—H···O hydrogen bonds, C—H···O interactions, C—H···N interactions |

| 4-[(5-methyl-isoxazol-3-yl)amino-sulfon-yl]anilinium 3,5-di-nitro-salicylate | N-H···O, N-H···N, and C-H···O hydrogen bonds |

| 3-methyl-4-(3-methyl-isoxazol-5-yl)isoxazol-5(2H)-one monohydrate | N–H···O and O–H···O hydrogen bonds (via water), π–π interactions |

Data sourced from crystallographic studies. nih.govresearchgate.netnih.govresearchgate.net

Single-Crystal X-ray Diffraction Studies

A notable example is the structural analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. iucr.org This study revealed that the molecule is not planar, with the isoxazole ring being inclined to the benzimidazole (B57391) ring at a dihedral angle of 69.28 (14)°. iucr.org The methyl groups were found to lie in the same plane as their respective attached rings. iucr.org In another instance, the crystal structure of N-{4-[(5-Methyl-isoxazol-3-yl)sulfamoyl]phenyl}benzamide was determined, showing that the isoxazole ring forms dihedral angles of 80.5 (2)° and 81.3 (2)° with the two benzene (B151609) rings. nih.gov

The investigation of (3-Phenylisoxazol-5-yl)methanol, a related isoxazole derivative, showed that the isoxazole and phenyl rings have a dihedral angle of 25.82 (3)° between them. nih.gov Similarly, for [3-(4-Methylphenyl)isoxazol-5-yl]methanol, the molecular skeleton, excluding the hydroxyl oxygen, is essentially planar. researchgate.net These precise structural parameters are fundamental for understanding the compounds' chemical behavior and for validating computational models.

Table 1: Selected Crystallographic Data for (5-Methylisoxazol-3-yl)methanol and Related Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | C₁₃H₁₃N₃O | Orthorhombic | Pbca | iucr.org |

| N-{4-[(5-Methyl-isoxazol-3-yl)sulfamoyl]phenyl}benzamide | C₁₇H₁₅N₃O₄S | Monoclinic | P2₁/c | nih.gov |

| (3-Phenylisoxazol-5-yl)methanol | C₁₀H₉NO₂ | Monoclinic | C2/c | nih.gov |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | C₁₁H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, researchers can identify and rank the significance of various intermolecular contacts that contribute to the crystal packing.

For 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, Hirshfeld surface analysis highlighted that H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%) interactions are the most significant contributors to the crystal packing. iucr.org In a study of a methanol (B129727) solvate of a complex pyrrolidine (B122466) derivative bearing a 5-methylisoxazol-3-yl substituent, H···H contacts were also dominant, accounting for 53.8% of the Hirshfeld surface. nih.gov Other notable interactions included O···H/H···O (19.0%) and C···H/H···C (14.8%). nih.gov

This quantitative breakdown of intermolecular forces provides a detailed understanding of the stability and packing efficiency of these crystalline structures, which is crucial for predicting their physical properties.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Derivatives

| Compound Name | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Reference |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | 48.8 | 20.9 | - | 19.3 | iucr.org |

| N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate | 53.8 | 14.8 | 19.0 | 3.2 | nih.gov |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds are directional, non-covalent interactions that are fundamental in dictating the supramolecular assembly of molecules in the crystalline state. In derivatives of (5-Methylisoxazol-3-yl)methanol, a variety of hydrogen bonding patterns have been identified, leading to the formation of intricate and predictable supramolecular architectures.

In the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, neighboring benzimidazole rings are linked by N—H···N hydrogen bonds, forming chains that propagate along the a-axis. iucr.org For N-{4-[(5-Methyl-isoxazol-3-yl)sulfamoyl]phenyl}benzamide, intermolecular N—H···O hydrogen bonds generate chains along the iucr.org direction. nih.gov

The crystal packing of (3-Phenylisoxazol-5-yl)methanol is characterized by intermolecular O—H···O hydrogen bonds, which link the molecules into ribbons that extend along the c-axis. nih.gov Similarly, in [3-(4-Methylphenyl)isoxazol-5-yl]methanol, intermolecular O—H···N hydrogen bonds connect the molecules into chains along the a-axis. researchgate.net The understanding of these hydrogen bonding networks is crucial for crystal engineering and the design of new materials with tailored properties.

Table 3: Key Hydrogen Bonding Interactions in (5-Methylisoxazol-3-yl)methanol and Related Derivatives

| Compound Name | Hydrogen Bond Types | Supramolecular Motif | Reference |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | N—H···N | Chains along a-axis | iucr.org |

| N-{4-[(5-Methyl-isoxazol-3-yl)sulfamoyl]phenyl}benzamide | N—H···O | Chains along iucr.org | nih.gov |

| (3-Phenylisoxazol-5-yl)methanol | O—H···O | Ribbons along c-axis | nih.gov |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | O—H···N | Chains along a-axis | researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interactions (for biologically active derivatives)

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule (receptor), such as a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential therapeutic agents and for understanding their mechanisms of action at a molecular level.

For biologically active derivatives of (5-Methylisoxazol-3-yl)methanol, molecular docking simulations have provided critical insights into their interactions with target receptors. For instance, a series of novel isoxazole derivatives were synthesized and evaluated for their biological activity, with molecular docking studies used to rationalize their observed potency. researchgate.net The simulations revealed that the compounds fit well within the active site of their target protein, with the isoxazole moiety often playing a key role in establishing favorable interactions. researchgate.net

In another study, novel bis(isoxazoles) were designed as allosteric modulators of AMPA receptors. mdpi.com Molecular docking and subsequent molecular dynamics simulations were used to understand the interactions of these compounds with the ligand-binding domain of the GluA2 AMPA receptor. mdpi.com These computational models helped to explain the potentiation of the receptor's activity observed in electrophysiological experiments. mdpi.com Such studies underscore the power of molecular docking in structure-based drug design, enabling the optimization of lead compounds to enhance their biological activity.

Applications of 5 Methylisoxazol 3 Yl Methanol and Its Derivatives in Chemical and Biological Sciences

Role as a Biochemical Reagent in Life Science Research

In the realm of life science research, (5-Methylisoxazol-3-yl)methanol is primarily valued as a biochemical reagent and an organic building block. medchemexpress.comcalpaclab.com Its utility does not stem from direct biological activity in its simple form, but rather from its role as a foundational scaffold for the synthesis of more complex, functionally active molecules. medchemexpress.com The isoxazole (B147169) ring system is stable, allowing for the chemical manipulation of substituents, yet it can be cleaved under specific reducing or basic conditions. This characteristic makes isoxazoles useful as "masked" forms of various difunctional compounds like 1,3-dicarbonyls, γ-amino alcohols, or β-hydroxy ketones, which are valuable intermediates in organic synthesis. benthamdirect.com Researchers utilize (5-Methylisoxazol-3-yl)methanol as a starting material to introduce the 5-methylisoxazole (B1293550) core into larger molecular frameworks, thereby exploring the structure-activity relationships of the resulting derivatives in various biological assays. nih.govmdpi.com

Contributions to Medicinal Chemistry and Pharmaceutical Development

The isoxazole ring is a privileged structure in medicinal chemistry, and derivatives of (5-Methylisoxazol-3-yl)methanol, most notably the antibiotic sulfamethoxazole (B1682508), are central to this field. capes.gov.brpharmacompass.com The integration of this isoxazole moiety can improve the physicochemical properties of a molecule and lead to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov

Derivatives of (5-Methylisoxazol-3-yl)methanol have been instrumental in the development of carbonic anhydrase (CA) inhibitors. The well-known antibiotic sulfamethoxazole, which contains the 5-methylisoxazole group, has been used as a scaffold to design and synthesize new series of potent CA inhibitors. tandfonline.comtandfonline.com Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. tandfonline.comnih.gov

In one study, a series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were synthesized from sulfamethoxazole. tandfonline.comnih.gov These compounds were tested for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, II, VII, and XII. While most of the synthesized compounds showed weak to moderate inhibition, they provided valuable insights for developing more selective inhibitors. tandfonline.comresearchgate.net For instance, some derivatives showed modest selectivity for the hCA II isoform, marking them as interesting leads for future development. tandfonline.comresearchgate.net

Inhibition Data of Sulfamethoxazole Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | Substituent | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 15 | - | hCA I | 73.7 μM | nih.govresearchgate.net |

| 15 | - | hCA VII | 85.8 μM | nih.govresearchgate.net |

| 19 | - | hCA II | 96.0 μM | nih.govresearchgate.net |

| 25 | - | hCA II | 87.8 μM | nih.govresearchgate.net |

The most prominent application of the 5-methylisoxazole moiety is in the antibacterial agent sulfamethoxazole. sigmaaldrich.com This compound functions as a bacteriostatic agent by inhibiting folic acid synthesis in bacteria. pharmacompass.com Building upon this established activity, extensive research has focused on synthesizing novel sulfamethoxazole derivatives to overcome resistance and broaden the antibacterial spectrum. researchgate.netijprajournal.comnih.gov

For example, new series of sulfamethoxazole derivatives have been created by coupling diazotized sulfamethoxazole with various phenolic and enolic compounds. arkajainuniversity.ac.in In another approach, Schiff-base derivatives were prepared and subsequently cyclized to form thiazolidinone compounds, which were expected to possess enhanced antimicrobial properties. ijprajournal.com These new molecules have been tested against a range of pathogenic bacteria, demonstrating the continued potential of the sulfamethoxazole scaffold in developing new anti-infective agents. arkajainuniversity.ac.inwho.intnih.gov

Antibacterial Activity of Novel Sulfamethoxazole Derivatives

| Derivative Type | Tested Pathogens | Key Findings | Reference |

|---|---|---|---|

| Azo-dyes from sulfamethoxazole (e.g., compound 4a) | Staphylococcus aureus, Candida albicans, Cryptococcus neoformans | Compound 4a showed activity at a concentration of 31.25 µg/ml. | arkajainuniversity.ac.in |

| Thiazolidinone derivatives (M3-8) | Gram-positive and Gram-negative bacteria | Designed to have higher antimicrobial activity than the parent sulfamethoxazole. | ijprajournal.com |

| Pyrrole and pyrimidine (B1678525) derivatives | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Some synthesized compounds showed significant zones of inhibition against tested bacteria. | who.int |

| 7-Methoxyquinoline derivatives (e.g., compound 3f) | E. coli, P. aeruginosa, C. albicans | The 5-methoxazol-3yl derivative (3f) showed enhanced activity towards E. coli. | nih.gov |

The versatility of the isoxazole scaffold extends beyond antibacterial and CA-inhibiting activities. Researchers have incorporated the (5-Methylisoxazol-3-yl)methanol framework into molecules targeting other diseases. nih.govespublisher.com A significant area of this research is in oncology, where isoxazole derivatives have shown potential as anticancer agents. nih.govespublisher.com

Studies have reported the synthesis of novel sulfamethoxazole derivatives that exhibit notable anticancer effects. researchgate.netnih.gov For instance, a series of compounds was designed and tested against human prostate (PPC-1) and kidney (CaKi-1) carcinoma cell lines, with one hydrazone derivative demonstrating convincing anticancer activity against all tested cell lines. researchgate.netnih.gov Furthermore, derivatives have been investigated for anti-inflammatory and antioxidant properties, highlighting the broad therapeutic potential of this chemical class. arkajainuniversity.ac.in

In drug design, peptidomimetics are compounds that mimic the structure and function of peptides. The rigid, five-membered isoxazole ring is an attractive scaffold for creating these mimics, often serving as a dipeptide isostere. rsc.orgnih.gov The synthesis of peptidomimetics containing the isoxazole core allows for the development of molecules with improved stability and oral bioavailability compared to their natural peptide counterparts.

Research has demonstrated the synthesis of isoxazole-containing building blocks from common amino acids, which were then used in solid-phase peptide synthesis to create peptidomimetics. rsc.org In other work, isoxazoline-containing peptidomimetics were designed to act as dual ligands for αvβ3 and α5β1 integrin receptors, which are involved in cell adhesion and signaling. nih.gov These compounds were synthesized to mimic the critical Arg-Gly-Asp (RGD) recognition sequence, and they proved to be excellent ligands for both integrin receptors. nih.gov

Utilization in Agrochemical Research and Development

The biological activity of isoxazole derivatives is also harnessed in agriculture. researchgate.netbenthamdirect.com The isoxazole scaffold is present in a number of commercial agrochemicals, and research continues to explore new applications. researchgate.netresearchgate.net These compounds have shown potential as herbicides, insecticides, and fungicides. benthamdirect.comresearchgate.net

A notable area of research is the development of isoxazole-based herbicides. In one study, a series of isoxazole derivatives were synthesized and evaluated for their herbicidal activity against barnyard grass (Echinochloa crus-galli), a common weed in rice fields. researchgate.net The results were promising, with specific compounds demonstrating significant weed control, indicating their potential for development as effective and selective herbicidal agents. researchgate.net

Herbicidal Activity of Isoxazole Derivatives Against Barnyard Grass

| Compound | Chemical Name | Weed Control Index (WCI) | Reference |

|---|---|---|---|

| 5r | 5-(3-Fluoro-2-hydroxylphenyl) isoxazole | 53.9% | researchgate.net |

| 5a | 2-(isoxazol-5-yl)-5-(methoxy) phenol | 52.9% | researchgate.net |

Intermediate for Pesticides and Herbicides

The isoxazole scaffold is a core component in a variety of agrochemicals, including herbicides, fungicides, and insecticides. benthamdirect.comresearchgate.net Several isoxazole derivatives are recognized for their potent herbicidal activity, often functioning as pigment inhibitors in plants. umn.eduacs.org These compounds interfere with the biosynthesis of carotenoids, which protect chlorophyll (B73375) from photodegradation. This leads to a characteristic bleaching of the leaves in susceptible weed species, ultimately causing plant death. umn.edu

One of the most notable examples of an isoxazole-based herbicide is isoxaflutole (B1672639). nih.gov Although not directly synthesized from (5-Methylisoxazol-3-yl)methanol, its mechanism highlights the utility of the isoxazole ring in agrochemical design. In the environment, the isoxazole ring of isoxaflutole opens to form a diketonitrile derivative, which is the active molecule that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This mode of action underscores the role of the isoxazole as a stable carrier that releases the active substance under specific conditions.

While direct literature detailing the use of (5-Methylisoxazol-3-yl)methanol in commercial pesticides is not abundant, its status as a readily available isoxazole building block makes it a valuable intermediate for the research and development of new crop protection agents. benthamdirect.comfishersci.fi The functional groups of (5-Methylisoxazol-3-yl)methanol allow for its incorporation into larger, more complex molecules, enabling the exploration of novel structures with potential herbicidal or pesticidal activity. benthamdirect.com

Strategic Building Block in Advanced Organic Synthesis

(5-Methylisoxazol-3-yl)methanol is a valuable and versatile building block in advanced organic synthesis. benthamdirect.com The isoxazole ring system is stable under many reaction conditions, allowing for the selective modification of substituents. However, the inherent weakness of the nitrogen-oxygen (N-O) bond in the ring allows for strategic ring-opening reactions when desired, providing access to a variety of linear, difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols. benthamdirect.comresearchgate.net This dual nature makes isoxazoles, including (5-Methylisoxazol-3-yl)methanol, powerful "masked" functional groups in multistep synthesis.

The utility of this compound is demonstrated by its commercial availability as a chemical reagent for synthetic applications. fishersci.fi The hydroxyl (-OH) group is a key site for transformations, such as esterification, etherification, or conversion to a leaving group (like a halide), enabling it to be linked to other molecular fragments.

Synthesis of Novel Heterocyclic Compounds with Diverse Biological Potential

The true value of (5-Methylisoxazol-3-yl)methanol as a building block is realized in its application for constructing novel, complex heterocyclic systems with a wide range of biological activities. biolmolchem.com The 5-methylisoxazole moiety is a recognized pharmacophore found in numerous therapeutic agents, including antibiotics like sulfamethoxazole. mdpi.comgoogle.com By using (5-Methylisoxazol-3-yl)methanol as a starting point, chemists can synthesize new derivatives and explore their potential as therapeutic agents.

One significant area of research is the synthesis of sulfonamide derivatives. In one study, a series of benzenesulfonamides incorporating the N-(5-methyl-isoxazol-3-yl) group were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov These enzymes are involved in various physiological processes, and their inhibition is a target for treating diseases like glaucoma and epilepsy. While many of the synthesized compounds showed weak inhibition, some exhibited modest activity, suggesting they could serve as lead molecules for developing more potent and selective inhibitors. nih.gov

| Compound | hCA I Inhibition (Ki = µM) | hCA II Inhibition (Ki = µM) | hCA VII Inhibition (Ki = µM) |

|---|---|---|---|

| Compound 15 | 73.7 | >100 | 85.8 |

| Compound 19 | >100 | 96.0 | >100 |

| Compound 25 | >100 | 87.8 | >100 |

Furthermore, the 5-methylisoxazole core has been incorporated into more complex, fused heterocyclic systems. For example, researchers have synthesized 3-(5-Methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones and tested their antileukemic activity against various cancer cell lines, with some derivatives showing good activity. researchgate.net In another example, the related compound 3-amino-5-methylisoxazole (B124983) was used to create furanone and pyrrolone structures, demonstrating the synthetic flexibility of the isoxazole core. researchgate.net

Another innovative approach involves creating hybrid molecules that combine the isoxazole scaffold with other biologically active heterocycles. A prime example is the synthesis of a hybrid molecule containing 1,2,4-oxadiazole, 5-methylisoxazole, and indole (B1671886) moieties. This complex structure was synthesized via a multi-step process where the 5-methylisoxazole-3-carbonitrile (B1325030) was a key intermediate. The final compound showed initial promise for its anticancer and anti-inflammatory properties. These examples highlight a clear strategy in medicinal chemistry: using (5-Methylisoxazol-3-yl)methanol and its close derivatives to build novel molecular architectures with significant potential for therapeutic applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of (5-Methylisoxazol-3-yl)methanol is trending towards greener and more efficient methodologies. Traditional synthetic routes are being reimagined to reduce environmental impact and improve yields. One promising approach involves the [3+2] cyclization reaction, which has been successfully used to synthesize the related compound (3-para-tolyl-isoxazol-5-yl)methanol from 4-methylbenzaldoxime and propargyl alcohol. biolmolchem.combiolmolchem.com

Future research will likely focus on adapting and optimizing novel synthetic strategies for isoxazole (B147169) derivatives, which could be applied to (5-Methylisoxazol-3-yl)methanol. These strategies include:

Ultrasound-Assisted Synthesis: Sonication has been shown to promote clean and fast reactions for producing 3,5-disubstituted isoxazoles in aqueous media, offering high yields in significantly reduced reaction times. researchgate.net

Deep Eutectic Solvents (DESs): The use of DESs as a reaction medium is a sustainable alternative to conventional organic solvents. Recent studies have demonstrated the successful synthesis of 3,5-disubstituted isoxazoles in DESs, with the added benefit that the solvent can be recovered and reused. acs.org Continuous flow reactor systems using DES have shown even higher yields and scalability compared to batch processes. acs.org

Mechanochemistry: Solvent-free synthesis using ball-milling techniques provides an environmentally friendly route to 3,5-disubstituted isoxazoles. nih.gov This method reduces the need for hazardous solvents and can simplify product purification. nih.gov

Microwave-Induced Synthesis: Microwave-assisted organic synthesis is another avenue for accelerating the production of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, offers an efficient pathway to complex molecules. A domino reductive Nef reaction/cyclization of β-nitroenones has been established for synthesizing 3,5-disubstituted isoxazoles under mild conditions. rsc.org

These advanced and sustainable methods represent the forefront of synthetic chemistry for this class of compounds.

Rational Design of (5-Methylisoxazol-3-yl)methanol Derivatives with Targeted Biological Activities

The isoxazole ring is a key pharmacophore found in numerous biologically active compounds. ijpca.org The rational design of novel derivatives of (5-Methylisoxazol-3-yl)methanol is a major focus of future research, aiming to create compounds with high potency and selectivity for specific biological targets. ijpca.orgnih.gov The inherent structure of (5-Methylisoxazol-3-yl)methanol, with its reactive methanol (B129727) group and modifiable ring system, makes it an ideal scaffold for creating diverse chemical libraries.

Emerging research focuses on designing isoxazole derivatives for a range of therapeutic areas. By systematically altering the substituents on the isoxazole core, researchers can fine-tune the pharmacological properties of the resulting molecules. ijpca.org

Table 1: Targeted Biological Activities of Rationally Designed Isoxazole Derivatives

| Target/Application | Type of Isoxazole Derivative | Research Focus | Reference(s) |

|---|---|---|---|

| Anticancer | Isoxazole-based PARP inhibitors | To develop new therapies for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/BRCA2 mutations. | nih.gov |

| Benzo[d]isoxazole derivatives | To create bivalent inhibitors targeting BET bromodomains for the potential treatment of prostate cancer. | nih.gov | |

| Quinoxaline-isoxazole-piperazine conjugates | To design potent inhibitors of the EGFR tyrosine kinase for targeted cancer therapy. | nih.gov | |

| Isoxazole-carboxamide derivatives | To develop agents for melanoma with improved cellular permeability through nano-emulgel formulations. | nih.gov | |

| Herbicide Safener | Substituted oxazole (B20620) isoxazole carboxamides | To protect crops from herbicide injury by enhancing metabolic detoxification pathways in the plant. | nih.gov |

| Carbonic Anhydrase Inhibition | N-(5-methyl-isoxazol-3-yl) benzenesulfonamides | To develop selective inhibitors for various human carbonic anhydrase (hCA) isoforms implicated in diseases. | nih.gov |

The modification of the (5-Methylisoxazol-3-yl)methanol structure is expected to yield new chemical entities with improved efficacy and novel mechanisms of action. ijpca.org

Advanced In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

The integration of computational tools is revolutionizing drug discovery, and the development of (5-Methylisoxazol-3-yl)methanol derivatives is no exception. Advanced in silico modeling techniques are becoming indispensable for predicting the biological activity of novel compounds and understanding their structure-activity relationships (SAR) before their actual synthesis. researchgate.net

Future research will heavily rely on these computational methods to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the chemical structure of isoxazole derivatives and their biological activities. researchgate.netresearchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify the most promising candidates.